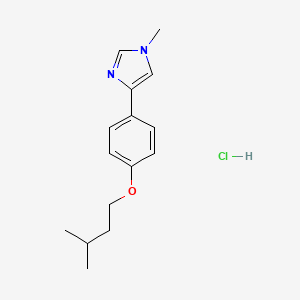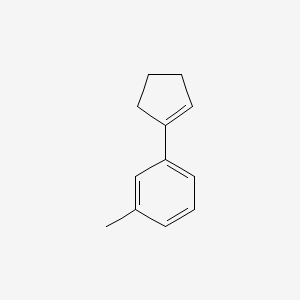
3-Chloro-2-hydroxy-2-methylpropyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methacrylic acid 3-chloro-2-hydroxy-2-methylpropyl ester can be synthesized through the esterification of methacrylic acid with 3-chloro-2-hydroxypropyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of methacrylic acid 3-chloro-2-hydroxy-2-methylpropyl ester involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to maximize efficiency and yield. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Methacrylic acid 3-chloro-2-hydroxy-2-methylpropyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Polymerization: The methacrylate group in the compound can undergo free radical polymerization to form polymers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and potassium hydroxide.
Polymerization: Free radical initiators, such as benzoyl peroxide or azobisisobutyronitrile, are used to initiate the polymerization process.
Major Products Formed
Aplicaciones Científicas De Investigación
Methacrylic acid 3-chloro-2-hydroxy-2-methylpropyl ester has several scientific research applications, including:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers for various applications.
Medicine: It is used in the development of dental materials, such as adhesives and sealants.
Industry: The compound is used in the production of coatings, adhesives, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of methacrylic acid 3-chloro-2-hydroxy-2-methylpropyl ester involves its ability to undergo polymerization and form cross-linked networks. The methacrylate group in the compound can react with other monomers to form polymers with specific properties. The chlorine atom in the compound can also participate in substitution reactions, leading to the formation of various derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Methacrylic acid 2-hydroxypropyl ester: Similar in structure but lacks the chlorine atom.
Methacrylic acid 3-chloro-2-hydroxypropyl ester: Similar but with a different substitution pattern on the hydroxypropyl group.
Uniqueness
Methacrylic acid 3-chloro-2-hydroxy-2-methylpropyl ester is unique due to the presence of both a methacrylate group and a chlorine atom, which allows it to undergo a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
41768-19-8 |
|---|---|
Fórmula molecular |
C8H13ClO3 |
Peso molecular |
192.64 g/mol |
Nombre IUPAC |
(3-chloro-2-hydroxy-2-methylpropyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H13ClO3/c1-6(2)7(10)12-5-8(3,11)4-9/h11H,1,4-5H2,2-3H3 |
Clave InChI |
BKRXIRGKBWGKAX-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCC(C)(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


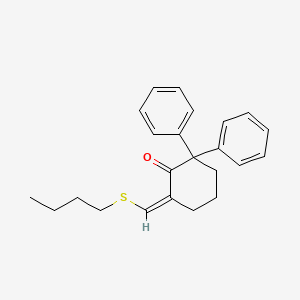
![methyl 4-[(E)-[butyl(methyl)amino]diazenyl]-1H-imidazole-5-carboxylate](/img/structure/B14664248.png)
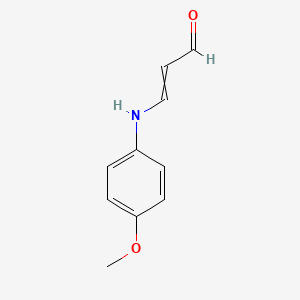
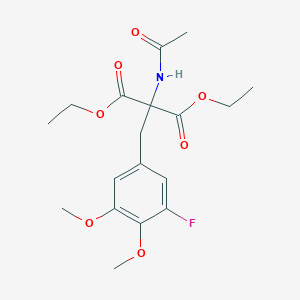
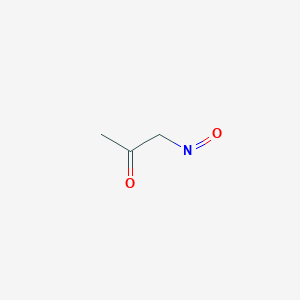

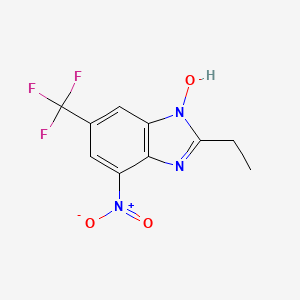

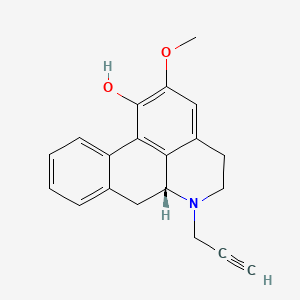

![Diazene, [1-(2,2-dimethylhydrazino)butyl]ethyl-](/img/structure/B14664308.png)
